molecular formula C42H74O37 B12103449 2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Cat. No.: B12103449
M. Wt: 1171.0 g/mol
InChI Key: QBUKDCVGFUMISC-UHFFFAOYSA-N
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Description

Maltoheptaose hydrate 90 is a glucose heptamer, meaning it consists of seven glucose units linked together. It is a type of maltooligosaccharide and is known for its high purity and specific properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltoheptaose hydrate can be synthesized through enzymatic methods. One common approach involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions (Ca2+). The sequential addition of these enzymes has been shown to significantly increase the conversion rate .

Industrial Production Methods

In industrial settings, maltoheptaose hydrate is often produced through the enzymatic hydrolysis of starch. The process involves the use of specific enzymes that break down starch into smaller oligosaccharides, including maltoheptaose. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Maltoheptaose hydrate primarily undergoes hydrolysis reactions. It can be partially hydrolyzed to produce a dextran ladder, which is useful in various biochemical applications .

Common Reagents and Conditions

The hydrolysis of maltoheptaose hydrate typically involves the use of specific enzymes such as cyclodextrin glucotransferase and cyclomaltodextrinase. These reactions are usually carried out under mild conditions, with a pH of around 7.0 and temperatures ranging from 30°C to 40°C .

Major Products Formed

The major products formed from the hydrolysis of maltoheptaose hydrate include smaller maltooligosaccharides and glucose units. These products have various applications in research and industry .

Mechanism of Action

Maltoheptaose hydrate exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various biological molecules and enzymes, influencing their activity and stability. The compound’s ability to form hydrogen bonds also makes it an effective radiation absorber, capable of absorbing microwaves and other forms of radiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maltoheptaose hydrate is unique due to its specific structure, consisting of seven glucose units. This structure gives it distinct properties, such as higher viscosity and better moisturizing effects compared to shorter maltooligosaccharides. Additionally, its ability to form hydrogen bonds and absorb radiation makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUKDCVGFUMISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74O37
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1171.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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